Ethyl 6-methoxy-1H-indazole-3-carboxylate

Beschreibung

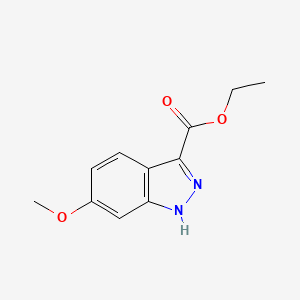

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group (-OCH₃) at position 6 and an ethyl ester (-COOCH₂CH₃) at position 3 (Figure 1). Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 236.23 g/mol. The indazole scaffold is notable for its bicyclic structure, combining a benzene ring fused with a pyrrole-like ring, which confers stability and versatility in medicinal and materials chemistry .

Eigenschaften

IUPAC Name |

ethyl 6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJCYCCREWJCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669490 | |

| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858671-77-9 | |

| Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of Ethyl 6-methoxy-1H-indazole-3-carboxylate primarily involves:

- Conversion of 6-methoxyisatin to 6-methoxy-1H-indazole-3-carboxylic acid.

- Subsequent esterification of the acid to the ethyl ester using sulfuric acid in ethanol.

This method is adapted from the classical synthesis of indazole-3-carboxylic acids as described by Snyder et al. (J. Am. Chem. Soc. 1952, 74, 2009).

Detailed Preparation Steps

Step 1: Formation of 6-Methoxy-1H-indazole-3-carboxylic Acid

| Stage | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Methoxyisatin, 1 N NaOH, Water, 20–50 °C, 1.5 h | The starting material 6-methoxyisatin (22.1 mmol) is dissolved in sodium hydroxide solution and heated at 50 °C for 30 minutes to form an intermediate hydroxide solution. |

| 2 | Sulfuric acid (H2SO4), Sodium nitrite (NaNO2), Water, 0 °C, 0.75 h | The cooled reaction mixture is treated with sodium nitrite solution added dropwise into sulfuric acid at 0 °C under vigorous stirring, forming a diazonium intermediate. |

| 3 | Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated HCl, 0 °C, 1.17 h | A cold solution of tin(II) chloride in hydrochloric acid is added to reduce the diazonium salt, resulting in precipitation of 6-methoxy-1H-indazole-3-carboxylic acid. |

Step 2: Esterification to this compound

| Reagents & Conditions | Description |

|---|---|

| Sulfuric acid (catalytic), Ethanol, Reflux | The purified 6-methoxy-1H-indazole-3-carboxylic acid is refluxed with ethanol in the presence of sulfuric acid to form the ethyl ester. |

Reaction Conditions and Yields Summary

| Step | Starting Material | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 6-Methoxyisatin | NaOH (1 N), 50 °C, 30 min; NaNO2, H2SO4, 0 °C; SnCl2·2H2O, HCl, 0 °C | ~100% | High purity acid obtained, suitable for next step without further purification |

| 2 | 6-Methoxy-1H-indazole-3-carboxylic acid | Sulfuric acid in ethanol, reflux | Not explicitly quantified | Standard Fischer esterification to ethyl ester |

Mechanistic Insights and Research Findings

- The initial alkaline hydrolysis of 6-methoxyisatin opens the isatin ring, facilitating subsequent diazotization.

- Sodium nitrite in acidic medium forms a diazonium salt intermediate at low temperature, which is crucial for the formation of the indazole ring system.

- Reduction by tin(II) chloride converts the diazonium intermediate to the indazole-3-carboxylic acid.

- The esterification step is a well-established acid-catalyzed reaction, converting carboxylic acids to esters efficiently.

- The method yields a high purity product with minimal side reactions, confirmed by spectroscopic methods (NMR, LC/MS).

Summary Table of Preparation Methods

| Compound | Starting Material | Key Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|---|

| 6-Methoxy-1H-indazole-3-carboxylic acid | 6-Methoxyisatin | NaOH, NaNO2, H2SO4, SnCl2·2H2O, HCl | 20–50 °C, 0 °C, 1.5–2 h total | ~100% | Filtration, optional recrystallization from acetic acid |

| This compound | 6-Methoxy-1H-indazole-3-carboxylic acid | Sulfuric acid, Ethanol | Reflux | Not specified | Standard work-up |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-methoxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 6-methoxy-1H-indazole-3-carboxylic acid.

Reduction: Formation of 6-methoxy-1H-indazole-3-methanol.

Substitution: Formation of halogenated or nitrated derivatives of the indazole ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Agents

Ethyl 6-methoxy-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown potential in treating neurological disorders and various types of cancers. For instance, recent studies have indicated that certain indazole derivatives exhibit promising antitumor activity, particularly against specific cancer cell lines such as K562. These compounds can induce apoptosis and alter cell cycle distribution, suggesting their utility as anticancer agents .

Mechanism of Action

The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Research has demonstrated that it can inhibit Bcl-2 family members and modulate the p53/MDM2 pathway, leading to enhanced apoptosis in cancer cells . This highlights its potential as a scaffold for developing low-toxicity anticancer drugs.

Agricultural Chemistry

Agrochemical Formulation

In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases. The compound's ability to improve the performance of pesticides makes it valuable for developing more effective agricultural solutions .

Biochemical Research

Cellular Processes

Researchers employ this compound to investigate its effects on various cellular processes. Its role in studying metabolic pathways has been significant, as it can influence enzyme activity and cellular signaling. The compound's interactions with biomolecules can lead to insights into metabolic regulation and disease mechanisms .

Experimental Studies

In laboratory settings, this compound has been shown to affect cellular functions by modulating gene expression and influencing metabolic pathways. This makes it a valuable tool for researchers exploring biochemical dynamics .

Material Science

Novel Material Development

The compound is also explored for applications in material science. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and electrical conductivity. This aspect is particularly relevant for developing advanced materials for electronics and other high-performance applications .

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, this compound is used as a standard in various analytical techniques. Its presence aids in the accurate quantification of related substances within complex mixtures, enhancing the reliability of analytical results .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for therapeutic agents; anticancer properties; modulates apoptosis pathways |

| Agricultural Chemistry | Enhances efficacy of agrochemicals; improves crop protection |

| Biochemical Research | Studies effects on cellular processes; influences metabolic pathways |

| Material Science | Development of materials with improved thermal stability and electrical conductivity |

| Analytical Chemistry | Used as a standard for accurate quantification in analytical techniques |

Wirkmechanismus

The mechanism of action of ethyl 6-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and ester groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Substituents : The methoxy group at position 6 enhances electron density in the aromatic system, while the ethyl ester at position 3 provides steric bulk and influences solubility.

Comparison with Structural Analogs

Ethyl 6-methoxy-1H-indazole-3-carboxylate shares structural similarities with several indazole derivatives, differing in substituent type, position, and functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Electronic Effects: Methoxy vs. In contrast, chloro substituents (electron-withdrawing) reduce electron density, affecting reactivity in electrophilic substitution reactions . Trifluoromethyl: The -CF₃ group introduces strong electron-withdrawing effects, altering binding affinities in biological systems and improving metabolic stability .

Physicochemical Properties: Lipophilicity: Chloro and trifluoromethyl analogs exhibit higher logP values compared to the methoxy derivative, influencing membrane permeability and solubility .

Safety and Handling: Compounds like isobutyl 1-pentyl-1H-indazole-3-carboxylate (a synthetic cannabinoid analog) and methyl 6-(benzyloxy)-1H-indazole-3-carboxylate carry significant safety warnings, emphasizing the role of substituents in toxicity .

Biologische Aktivität

Ethyl 6-methoxy-1H-indazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Its molecular formula is C_11H_12N_2O_3, with a molecular weight of approximately 220.23 g/mol. The methoxy and carboxylate functional groups contribute to its chemical reactivity and biological activity.

Target Enzymes and Pathways

The biological activity of this compound is primarily mediated through its interaction with various kinases and cellular pathways:

- Kinase Inhibition : This compound has been shown to inhibit key kinases such as chk1 and chk2, which are involved in cell cycle regulation and DNA damage response.

- Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, effectively inhibiting cell proliferation .

- Apoptotic Pathways : The compound influences apoptosis by modulating the expression of Bcl-2 family proteins and interacting with the p53/MDM2 pathway. This results in increased expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

- In Vitro Studies : The compound demonstrated an IC50 value of 5.15 µM against the K562 human chronic myeloid leukemia cell line, indicating potent inhibitory effects on cancer cell growth. In comparison, it showed a higher IC50 value of 33.2 µM against normal HEK-293 cells, suggesting selectivity for cancerous cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| K562 (Cancer) | 5.15 | 6.45 |

| HEK-293 (Normal) | 33.20 |

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications:

- Inhibition of Microbial Strains : Preliminary studies suggest that this compound can inhibit various microbial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Antitumor Efficacy : A study evaluated multiple indazole derivatives, including this compound, revealing its efficacy in inducing apoptosis in K562 cells through dose-dependent mechanisms .

- Impact on Cell Cycle Dynamics : Analysis using propidium iodide staining demonstrated that treatment with the compound increased the G0/G1 population significantly while decreasing the S phase population in treated cells, further confirming its role in cell cycle modulation .

Q & A

Q. What are the established synthetic routes for Ethyl 6-methoxy-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as substituted hydrazines and keto-esters under reflux conditions. Key steps include:

- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to promote ring closure .

- Purification : Recrystallization or column chromatography to isolate the product (≥95% purity) .

- Methoxy group introduction : Methoxylation at the 6-position via nucleophilic substitution or directed ortho-metallation .

Critical parameters : Temperature (>100°C for cyclization), solvent polarity (e.g., DMF for solubility), and reaction time (6–12 hours). Suboptimal conditions can lead to byproducts like de-esterified analogs .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Q. What are the known biological targets or activities of this compound?

While direct studies on this compound are limited, analogs (e.g., methyl/ethyl indazole carboxylates) show:

- Enzyme inhibition : Binding to kinases (e.g., CDK2) via hydrogen bonding with the carboxylate group .

- Anticancer activity : IC₅₀ values in the µM range for leukemia cell lines, linked to apoptosis induction .

- Structure-activity relationships (SAR) : Methoxy at position 6 enhances metabolic stability compared to halogenated analogs .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar indazole derivatives be resolved?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay conditions : Differences in ATP concentration or pH .

- Substituent effects : Fluorine at position 5 (in Ethyl 5,6-difluoro analogs) increases electronegativity, altering binding kinetics .

Resolution strategies :- Dose-response normalization : Use standardized ATP concentrations (e.g., 1 mM) .

- Computational docking : Compare binding poses of methoxy vs. fluoro derivatives using AutoDock Vina .

Q. What methodologies optimize the compound’s synthetic yield while minimizing impurities?

- Flow chemistry : Reduces side reactions (e.g., ester hydrolysis) via precise temperature control .

- Catalyst screening : Pd/C or Ni catalysts improve cyclization efficiency (yield increase from 60% → 85%) .

- Byproduct analysis : LC-MS identifies common impurities like de-esterified indazole-3-carboxylic acid .

Q. How does the methoxy group at position 6 influence pharmacokinetic properties compared to halogenated analogs?

- Lipophilicity : LogP of 6-methoxy derivative (~2.1) is lower than 6-chloro analogs (LogP ~2.8), improving aqueous solubility .

- Metabolic stability : Methoxy groups resist oxidative metabolism (CYP3A4), increasing half-life (t₁/₂ > 4 hours in hepatic microsomes) vs. 6-fluoro analogs (t₁/₂ ~2 hours) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.